N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide is a dibenzo[b,f][1,4]oxazepin derivative featuring a sulfonamide group substituted with 2,5-dimethylphenyl at the 2-position of the heterocyclic core. The 10-ethyl and 11-oxo groups on the oxazepin ring contribute to its unique conformational and electronic properties, which influence its pharmacological profile.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-4-25-19-7-5-6-8-21(19)29-20-12-11-17(14-18(20)23(25)26)24-30(27,28)22-13-15(2)9-10-16(22)3/h5-14,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDTFYFRPJMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide is a synthetic compound that has attracted attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 418.49 g/mol. It features a complex structure that includes dibenzo[b,f][1,4]oxazepine and sulfonamide moieties, which are known to influence its biological activity.
Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit various pharmacological effects:
- Antagonism of Prostaglandins : Similar derivatives have shown efficacy in antagonizing prostaglandin actions, particularly in conditions such as asthma where excessive bronchial constriction occurs due to prostaglandins like PGF2α .
- Dopamine D2 Receptor Inhibition : Some related compounds have been identified as selective inhibitors of the dopamine D2 receptor, suggesting potential applications in treating neurological disorders .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | Description | Reference |
|---|---|---|
| Prostaglandin Antagonism | Inhibits contractile actions of prostaglandins | |
| Dopamine D2 Receptor Inhibition | Selective inhibition linked to neurological effects | |
| Anti-inflammatory | Potential reduction in inflammatory markers |
Case Studies
Case Study 1: Asthma Treatment
A study evaluated the efficacy of thiazepine derivatives in treating allergic asthma. The results indicated significant improvement in bronchial responsiveness when treated with compounds that share structural similarities with N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) .
Case Study 2: Neurological Disorders
Research has demonstrated that certain dibenzo[b,f][1,4]oxazepine derivatives exhibit notable inhibition of histone deacetylases (HDACs), which are implicated in various neurological conditions. For instance, one study reported an IC50 value of 5.3 µM for HDAC1 inhibition by this compound .
Pharmacological Implications
The compound's ability to inhibit prostaglandins and dopamine receptors suggests potential applications in treating conditions such as asthma and various neurological disorders. Additionally, its anti-inflammatory properties may provide therapeutic benefits in managing chronic inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Steric Effects : The 3,4-dimethyl analog () may experience steric hindrance, reducing binding affinity to flat receptor pockets compared to the target’s 2,5-dimethyl configuration .
- Polarity : Methoxy-substituted derivatives () exhibit higher polarity (logP = 3.97) than methylated analogs, influencing membrane permeability .
Variations in the Dibenzo[b,f][1,4]oxazepin Core
Modifications to the heterocyclic core alter pharmacokinetics and target engagement:
Key Observations :
- Alkyl Chain Length : The 10-ethyl group in the target compound may enhance lipophilicity and membrane penetration compared to the 10-methyl analog () .
Physicochemical and Pharmacokinetic Profiles
Physicochemical Properties
- logP : The target compound’s estimated logP (~3.9) suggests moderate lipophilicity, balancing solubility and permeability.
- Hydrogen-Bonding Capacity: The sulfonamide group (H-bond donor/acceptor) and 2,5-dimethyl substituents (non-polar) optimize interactions with hydrophobic receptor pockets.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the dibenzo[b,f][1,4]oxazepine core in this compound?
- Methodology : The dibenzooxazepine core can be synthesized via cyclization reactions. A key reference involves using 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one as a precursor, with modifications introduced through alkylation or sulfonylation (e.g., ethylation at position 10) . For regioselective sulfonamide attachment at position 2, coupling agents like EDC/HOBt in DMF or ethanol under reflux are effective, as demonstrated in analogous sulfonamide syntheses .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions (e.g., ethyl group at C10, sulfonamide at C2).
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond angles, as applied in similar dibenzooxazepine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
Q. What analytical methods are suitable for assessing purity and stability?
- Methodology :
- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity (>95% recommended for biological assays).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere.
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonamide functionalization be addressed?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., oxo group at C11) using tert-butyldimethylsilyl (TBS) protection to direct sulfonylation to C2.
- Directed Ortho-Metalation : Employ lithium bases to deprotonate specific positions, enabling selective electrophilic substitution .
Q. What strategies mitigate solubility limitations in biological assays?
- Methodology :
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO final concentration) to enhance aqueous solubility.
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to improve membrane permeability, later cleaved in vivo .
Q. How should researchers resolve conflicting bioactivity data across assays?
- Methodology :
- Orthogonal Assays : Cross-validate using independent techniques (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic modifications (e.g., methyl group removal from the benzene sulfonamide) to isolate critical functional groups .
Q. What computational approaches predict interaction modes with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to potential targets (e.g., kinases or GPCRs).
- MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of predicted binding poses .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity profiles between in vitro and ex vivo models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
